![molecular formula C16H18N2 B1386177 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline CAS No. 1155005-00-7](/img/structure/B1386177.png)
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline
Übersicht
Beschreibung
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline is a heterocyclic compound that features a dihydroisoquinoline core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both an isoquinoline and an aniline moiety in its structure makes it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of aniline derivatives with aldehydes or ketones in the presence of acid catalysts to form the isoquinoline ring system. For example, the reaction of 2-methylaniline with 3,4-dihydroisoquinoline under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or platinum on carbon can enhance the efficiency of the cyclization process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to a fully saturated tetrahydroisoquinoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of dyes and pigments due to its stable aromatic structure
Wirkmechanismus
The mechanism of action of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline involves its interaction with various molecular targets. In medicinal chemistry, it is believed to interact with enzymes and receptors in the central nervous system, potentially modulating neurotransmitter activity. The compound’s structure allows it to fit into the active sites of these proteins, altering their function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2(1H)-pyridones: These compounds share a similar dihydroisoquinoline core and exhibit similar biological activities.
Quinoline derivatives: These compounds are structurally related and have similar applications in medicinal chemistry.
Indole derivatives: Although structurally different, indole derivatives share similar bioactive properties and are used in similar research applications
Uniqueness
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline is unique due to its specific combination of an isoquinoline and an aniline moiety, which provides a versatile platform for further chemical modifications. This dual functionality allows for a wide range of applications in various fields, making it a valuable compound for scientific research .
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-12-10-15(6-7-16(12)17)18-9-8-13-4-2-3-5-14(13)11-18/h2-7,10H,8-9,11,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMQDGGILYBPCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC3=CC=CC=C3C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone](/img/structure/B1386094.png)
![2-[(Cyclohexylmethyl)amino]nicotinonitrile](/img/structure/B1386095.png)
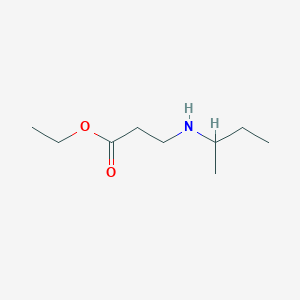
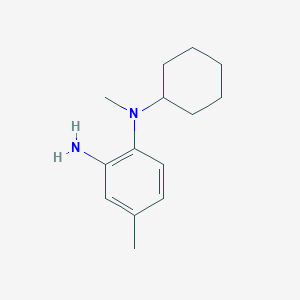
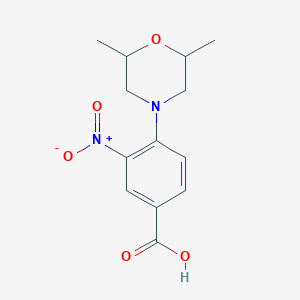

![2-[(Cyclohexylmethyl)amino]isonicotinic acid](/img/structure/B1386107.png)
![N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine](/img/structure/B1386108.png)
![[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine](/img/structure/B1386110.png)
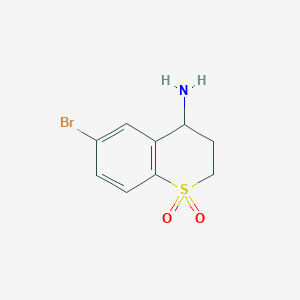
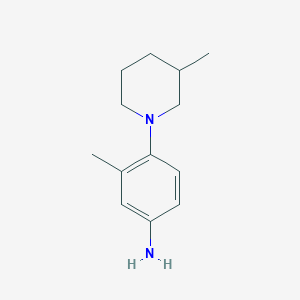
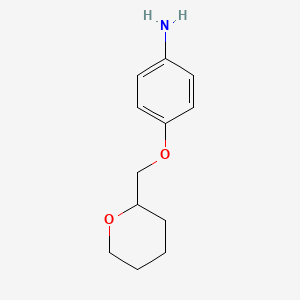

![4-[(2-Methylcyclohexyl)oxy]aniline](/img/structure/B1386117.png)
